molecular formula C22H24N4 B11519959 1-methyl-2-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1H-indole-3-carbonitrile

1-methyl-2-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1H-indole-3-carbonitrile

Cat. No.: B11519959
M. Wt: 344.5 g/mol
InChI Key: SBGZZWLMTXYIMF-UHFFFAOYSA-N
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Description

1-methyl-2-{[4-(2-methylphenyl)piperazino]methyl}-1H-indol-3-yl cyanide is a complex organic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2-{[4-(2-methylphenyl)piperazino]methyl}-1H-indol-3-yl cyanide typically involves multi-step organic reactions. One common method includes the reaction of 1-methyl-1H-indole-3-carbaldehyde with 4-(2-methylphenyl)piperazine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can optimize the reaction conditions and improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-{[4-(2-methylphenyl)piperazino]methyl}-1H-indol-3-yl cyanide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in medicinal chemistry and drug development .

Scientific Research Applications

1-methyl-2-{[4-(2-methylphenyl)piperazino]methyl}-1H-indol-3-yl cyanide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-methyl-2-{[4-(2-methylphenyl)piperazino]methyl}-1H-indol-3-yl cyanide involves its interaction with specific molecular targets and pathways. It can bind to various receptors and enzymes, modulating their activity and leading to desired biological effects. The exact pathways may vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-2-phenyl-1H-indol-3-yl cyanide
  • 1-methyl-2-{[4-(2-chlorophenyl)piperazino]methyl}-1H-indol-3-yl cyanide
  • 1-methyl-2-{[4-(2-fluorophenyl)piperazino]methyl}-1H-indol-3-yl cyanide

Uniqueness

1-methyl-2-{[4-(2-methylphenyl)piperazino]methyl}-1H-indol-3-yl cyanide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H24N4

Molecular Weight

344.5 g/mol

IUPAC Name

1-methyl-2-[[4-(2-methylphenyl)piperazin-1-yl]methyl]indole-3-carbonitrile

InChI

InChI=1S/C22H24N4/c1-17-7-3-5-9-20(17)26-13-11-25(12-14-26)16-22-19(15-23)18-8-4-6-10-21(18)24(22)2/h3-10H,11-14,16H2,1-2H3

InChI Key

SBGZZWLMTXYIMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)CC3=C(C4=CC=CC=C4N3C)C#N

Origin of Product

United States

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